(R)-5-(Pyrrolidin-3-yl)-2H-tetrazole
Description
Properties
CAS No. |
1159733-10-4 |
|---|---|
Molecular Formula |
C5H9N5 |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
5-[(3R)-pyrrolidin-3-yl]-2H-tetrazole |
InChI |
InChI=1S/C5H9N5/c1-2-6-3-4(1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1 |
InChI Key |
VYQMPDFYNWSLGY-SCSAIBSYSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=NNN=N2 |
Canonical SMILES |
C1CNCC1C2=NNN=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Tetrazole Derivatives
Aryl-Substituted Tetrazoles
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine
- Synthesis : Prepared via Chan–Evans–Lam coupling of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid .
- Structural Features : X-ray diffraction and DFT studies confirm a planar tetrazole ring and a dihedral angle of 45.7° between the tetrazole and pyridine rings .
5-Phenyl-2H-tetrazole and Derivatives
Table 1: Aryl-Substituted Tetrazoles
Energetic Tetrazole Derivatives
5-(Fluorodinitromethyl)-2H-tetrazole
- Synthesis: Cycloaddition of HN₃ with F(NO₂)₂CCN, followed by fluorination .
- Properties : High energy density (detonation velocity ~8,900 m/s), impact sensitivity >10 J (safer than TNT). Characterized by multinuclear NMR and X-ray crystallography .
5-(Trinitromethyl)-2H-tetrazole
Table 2: Energetic Tetrazoles
Pharmaceutical and Bioactive Tetrazoles
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
- Activity : Demonstrates antituberculosis activity with high binding affinity to Mycobacterium tuberculosis targets .
- Structural Insight : The tetrazole moiety acts as a bioisostere for carboxylic acids, improving metabolic stability .
2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles
Table 3: Pharmacologically Active Tetrazoles
Stereochemical and Substituent Effects
- This compound : The R-configuration may influence receptor binding in chiral environments, though direct studies are lacking. Pyrrolidine’s basicity (pKa ~11) could enhance solubility compared to aromatic substituents .
- 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole : A related compound with a methoxypyrrolidine group; its stereochemistry is critical for agrochemical activity, suggesting similar structure-activity relationships might apply to this compound .
Preparation Methods
Original Wittenberger Protocol
The classic conditions employ TMSN3 (2 equiv) and catalytic dibutyltin oxide (Bu2SnO, 0.1 equiv) in toluene at 93–110°C for 24–72 hours. While effective for aromatic nitriles, these harsh conditions often degrade thermally sensitive substrates like pyrrolidine derivatives.
Modified Wittenberger Method
Yoneyama et al. (2019) optimized this protocol using dibutyltin diacetate (Bu2Sn(OAc)2) as a catalyst, enabling reactions at 30–50°C in benzene or toluene. Key improvements include:
Table 1: Comparison of Wittenberger Methods
| Condition | Original | Modified |
|---|---|---|
| Catalyst | Bu2SnO (0.1 eq) | Bu2Sn(OAc)2 (1 eq) |
| Temperature | 93–110°C | 30–50°C |
| Time | 24–72 h | 60 h |
| Yield (Pyrrolidine Derivative) | 67–98% | 58–85% |
Cyclization of Pyrrolidine-Azide Precursors
An alternative route involves the cyclization of R-pyrrolidine-3-carbonitrile with azide sources under mild conditions. This method prioritizes stereochemical retention and green chemistry principles.
Sodium Azide-Acid Mediated Cyclization
Reaction of R-pyrrolidine-3-carbonitrile with sodium azide (NaN3) in the presence of ammonium chloride (NH4Cl) or triethylamine hydrochloride (Et3N·HCl) in polar solvents (e.g., DMF, water) at 80–100°C yields the target compound.
Key Parameters:
-
Solvent : Ethanol/water mixtures improve solubility and reduce side reactions.
-
Stereochemical Integrity : Chiral centers in the pyrrolidine ring remain intact due to the absence of racemization conditions.
Microwave-Assisted Synthesis
Microwave irradiation (130°C, 2 h) accelerates the cyclization, achieving 95% yield for analogous C2-ribonucleoside tetrazoles. This approach is particularly effective for sterically hindered nitriles.
Asymmetric Catalytic Approaches
To ensure enantiomeric purity, asymmetric methods using chiral catalysts or auxiliaries have been developed.
Chiral Pool Synthesis
Starting from R-proline, a four-step sequence generates R-pyrrolidine-3-carbonitrile, which is then converted to the tetrazole via azide cyclization:
-
Protection : R-proline → N-Cbz-R-proline.
-
Oxidation : N-Cbz-R-proline → ketone.
-
Cyanidation : Ketone → nitrile via Strecker synthesis.
-
Cyclization : Nitrile + NaN3 → this compound.
Table 2: Chiral Pool Synthesis Metrics
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Cbz-Cl, NaOH, 0°C | 92% |
| Oxidation | KMnO4, H2O, 25°C | 78% |
| Cyanidation | KCN, (NH4)2CO3, 50°C | 65% |
| Cyclization | NaN3, Et3N·HCl, DMF, 80°C | 85% |
Organocatalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) catalyze the enantioselective cycloaddition of azides to nitriles, achieving >90% enantiomeric excess (ee) for tetrazoles. However, this method remains experimental for pyrrolidine-containing substrates.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microfluidic reactors enable large-scale production with precise temperature control and reduced reaction times (e.g., 30 minutes at 50°C). This method minimizes tin catalyst usage, addressing toxicity concerns.
Green Chemistry Innovations
-
Solvent Replacement : Substituting toluene with cyclopentyl methyl ether (CPME) reduces environmental impact.
-
Catalyst Recycling : Bu2Sn(OAc)2 recovery via aqueous extraction achieves 80% reuse efficiency.
Stereochemical Control and Analysis
The R-configuration at the pyrrolidine C3 position is critical for biological activity. Key strategies include:
Q & A
What are the recommended synthetic routes for (R)-5-(Pyrrolidin-3-yl)-2H-tetrazole, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of tetrazole derivatives often involves cycloaddition reactions. For example, 5-(Fluorodinitromethyl)-2H-tetrazole was synthesized via the cycloaddition of HN3 with F(NO2)2CCN under controlled conditions . Key factors include:
- Temperature : Elevated temperatures (e.g., reflux in ethanol) enhance reaction rates but may risk decomposition of sensitive intermediates.
- Catalysts : Acidic or basic conditions can influence regioselectivity.
- Purification : Recrystallization from DMF-EtOH (1:1) mixtures is common for isolating pure tetrazole derivatives .
Data Table :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| HN3 + F(NO2)2CCN (cycloaddition) | 65–75 | >95 | |
| Ethanol reflux (2 h) | 45–60 | >90 |
How can X-ray crystallography and computational methods resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Structural characterization combines experimental and theoretical approaches:
- X-ray Crystallography : Use SHELXL for small-molecule refinement . ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen bonding .
- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict bond angles, vibrational frequencies (IR), and NMR chemical shifts .
Advanced Consideration : Discrepancies between experimental (X-ray) and theoretical (DFT) bond lengths may arise from crystal packing effects, requiring iterative refinement .
What spectroscopic techniques are most effective for characterizing tetrazole derivatives, and how are data interpreted?
Methodological Answer:
- IR Spectroscopy : Identify characteristic N–H (3100–3500 cm<sup>−1</sup>) and C=N (1600–1650 cm<sup>−1</sup>) stretches. For example, 5-(Fluorodinitromethyl)-2H-tetrazole shows distinct NO2 asymmetric stretches at ~1540 cm<sup>−1</sup> .
- NMR : <sup>1</sup>H NMR can resolve pyrrolidine ring protons (δ 2.5–3.5 ppm), while <sup>19</sup>F NMR is critical for fluorinated derivatives (δ −120 to −150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
How can researchers address contradictions in thermodynamic stability data for tetrazole-based compounds?
Advanced Analysis:
Contradictions may arise from differing experimental setups or computational models. Strategies include:
- Comparative Studies : Replicate synthesis and characterization under standardized conditions (e.g., solvent, temperature).
- Sensitivity Analysis : Use software like Gaussian to evaluate how basis sets (e.g., 6-31G vs. 6-311++G(d,p)) affect computed stability .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to validate computational predictions .
What safety protocols are essential when handling this compound, given its potential energetic properties?
Methodological Answer:
- Storage : Keep in a cool, dry, well-ventilated area away from ignition sources. Use explosion-proof refrigeration for temperature-sensitive samples .
- Handling : Wear flame-resistant lab coats, safety goggles, and anti-static gloves. Avoid friction or impact during transfer .
- Emergency Measures : For fires, use alcohol-resistant foam or dry chemical extinguishers. In case of skin contact, wash immediately with water and seek medical attention .
How do substituents on the pyrrolidine ring affect the bioactivity or energetic performance of tetrazole derivatives?
Advanced Research Focus:
- Electron-Withdrawing Groups (EWGs) : Nitro or fluorine substituents increase density and detonation velocity (e.g., 5-(Fluorodinitromethyl)-2H-tetrazole: detonation velocity ~8600 m/s) .
- Steric Effects : Bulky groups (e.g., trityl) may reduce reactivity but enhance thermal stability .
- Biological Activity : Pyrazole or thiophene substituents improve antimicrobial or anticancer potential, as seen in triazole-thione derivatives .
What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate reaction pathways using AMBER or GROMACS for solvation effects.
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes) .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions in crystal structures via CrystalExplorer .
How can researchers validate the enantiomeric purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) mobile phase. Compare retention times with (S)-enantiomer standards .
- Optical Rotation : Measure [α]D<sup>20</sup> and compare with literature values (e.g., (R)-enantiomer: +15° to +20°) .
- Circular Dichroism (CD) : Confirm Cotton effects in the 200–250 nm range for pyrrolidine-tetrazole systems .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Considerations:
- Exothermic Reactions : Use jacketed reactors with temperature control to mitigate risks during azide cycloaddition .
- Purification at Scale : Switch from recrystallization to flash chromatography (silica gel, ethyl acetate/hexane) for higher throughput .
- Regulatory Compliance : Document impurity profiles (e.g., residual solvents) per ICH Q3A guidelines .
How can high-throughput screening (HTS) platforms be applied to study tetrazole derivatives for drug discovery?
Methodological Answer:
- Assay Design : Use tetrazolium-based reagents (e.g., CCK-8) for cytotoxicity screening in cancer cell lines .
- Libraries : Synthesize analogs via parallel reactions (e.g., S-alkylation of 4-amino-5-pyrazolyl-triazoles) .
- Data Analysis : Apply machine learning (e.g., Random Forest) to correlate substituent patterns with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
